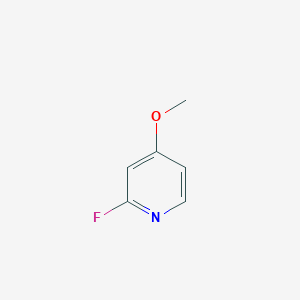

2-Fluoro-4-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAHVONGWYINEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614289 | |

| Record name | 2-Fluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175965-83-0 | |

| Record name | 2-Fluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methoxypyridine

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-Fluoro-4-methoxypyridine, a valuable substituted pyridine intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a key building block in organic synthesis. The presence of a fluorine atom at the 2-position significantly influences the molecule's electronic properties, making it susceptible to nucleophilic substitution, while the methoxy group at the 4-position offers another site for chemical modification. This unique combination of functional groups makes it an attractive intermediate for creating diverse molecular libraries for screening and lead optimization. This guide details three principal synthetic strategies for its preparation: Nucleophilic Aromatic Substitution (SNAr), the Balz-Schiemann Reaction, and Direct C-H Fluorination.

Data Presentation

The following table summarizes the key quantitative data for the described synthesis routes, based on analogous reactions reported in the literature.

| Synthesis Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Route 1: Nucleophilic Aromatic Substitution | 2-Chloro-4-methoxypyridine | KF, Phase-Transfer Catalyst (e.g., Tetrabutylammonium chloride) | DMSO, Sulfolane | 130-180 | 12-24 | 60-85 |

| Route 2: Balz-Schiemann Reaction | 2-Amino-4-methoxypyridine | NaNO₂, HBF₄ | Aqueous / neat | 0-5 (diazotization), then 100-150 (decomposition) | 2-6 | 40-70 |

| Route 3: Direct C-H Fluorination | 4-Methoxypyridine | AgF₂ | Acetonitrile | 20-40 | 1-3 | 50-75 |

Experimental Protocols

Route 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This route involves the displacement of a chloride ion from 2-chloro-4-methoxypyridine with a fluoride source. The pyridine nitrogen activates the 2-position for nucleophilic attack.

Experimental Protocol:

-

To a stirred suspension of anhydrous potassium fluoride (KF, 2.5 equivalents) and a phase-transfer catalyst such as tetrabutylammonium chloride (0.1 equivalents) in a suitable polar aprotic solvent (e.g., DMSO or sulfolane) is added 2-chloro-4-methoxypyridine (1.0 equivalent).

-

The reaction mixture is heated to 130-180 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The progress of the reaction is monitored by an appropriate analytical technique such as GC-MS or TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Route 2: Synthesis via the Balz-Schiemann Reaction

This classic method for introducing fluorine into an aromatic ring proceeds through a diazonium salt intermediate.

Experimental Protocol:

-

Diazotization: 2-Amino-4-methoxypyridine (1.0 equivalent) is dissolved in an aqueous solution of fluoroboric acid (HBF₄, 48% in water, 3.0 equivalents) at 0-5 °C.

-

An aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) is added dropwise to the stirred mixture, maintaining the temperature below 5 °C.

-

The reaction is stirred for an additional 30-60 minutes at low temperature, during which time the diazonium tetrafluoroborate salt may precipitate.

-

The precipitated diazonium salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Thermal Decomposition: The isolated diazonium salt is gently heated to 100-150 °C in a flask equipped for gas evolution. The decomposition is often indicated by the evolution of nitrogen gas.

-

The resulting crude product is then purified by vacuum distillation or steam distillation to yield this compound.

Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

Route 3: Synthesis via Direct C-H Fluorination

This modern approach allows for the direct conversion of a C-H bond to a C-F bond, offering a more atom-economical route.

Experimental Protocol:

-

To a solution of 4-methoxypyridine (1.0 equivalent) in a suitable solvent such as acetonitrile is added silver(II) fluoride (AgF₂, 2.0 equivalents) in one portion.[1]

-

The reaction mixture is stirred at ambient temperature (20-40 °C) for 1-3 hours. The reaction is typically rapid and selective for the position adjacent to the nitrogen.[1]

-

The reaction progress is monitored by GC-MS or LC-MS.

-

Upon completion, the reaction mixture is filtered to remove the silver salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in an organic solvent and washed with aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to give this compound.

Mandatory Visualizations

Caption: Synthesis of this compound via SNAr.

Caption: The Balz-Schiemann reaction pathway.

Caption: Direct C-H fluorination of 4-methoxypyridine.

References

An In-depth Technical Guide to 2-Fluoro-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 175965-83-0 Chemical Formula: C₆H₆FNO Molecular Weight: 127.12 g/mol [1] Structure:

SMILES: COC1=CC(=NC=C1)F[1]

InChI: InChI=1S/C6H6FNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3[1]

Abstract

This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure, featuring a fluorine atom at the 2-position and a methoxy group at the 4-position of the pyridine ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties. This guide provides a summary of its properties, a plausible synthesis pathway, and discusses its potential applications based on the utility of structurally related compounds. It is important to note that while the physicochemical properties are documented, detailed experimental protocols and spectroscopic data for this specific isomer are not widely available in peer-reviewed literature.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 127.12 g/mol | [1] |

| Density | 1.146 g/cm³ | [2] |

| Boiling Point | 166.6 °C at 760 mmHg | [2] |

| CAS Number | 175965-83-0 | [1] |

| Molecular Formula | C₆H₆FNO | [1] |

Safety and Hazard Information: [1]

-

GHS Pictograms: Danger

-

Hazard Statements:

-

H226: Flammable liquid and vapor

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

-

Synthesis and Reactivity

Proposed Synthesis Workflow

The diagram below illustrates a potential synthetic pathway starting from 2-amino-4-methoxypyridine.

Generalized Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the Balz-Schiemann reaction for analogous compounds and would require optimization for the synthesis of this compound.

-

Diazotization:

-

Dissolve 2-amino-4-methoxypyridine in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄), at a low temperature (typically 0-5 °C).

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the reaction mixture while maintaining the low temperature to form the diazonium tetrafluoroborate salt intermediate.

-

-

Fluorination:

-

The resulting diazonium salt is then thermally decomposed. This can often be done by gently warming the reaction mixture. The decomposition releases nitrogen gas and results in the formation of this compound.

-

-

Work-up and Purification:

-

The reaction mixture is neutralized with a base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

-

Spectroscopic Data

Experimental ¹H and ¹³C NMR spectra for this compound are not widely available. However, based on the structure and data for analogous compounds, the following spectral features can be anticipated:

-

¹H NMR: The spectrum would be expected to show signals for the three aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The fluorine atom at the 2-position will cause splitting of the adjacent proton signals.

-

¹³C NMR: The spectrum will show six distinct carbon signals. The carbon atom bonded to the fluorine will appear as a doublet with a large one-bond C-F coupling constant. The other carbons of the pyridine ring will also show smaller couplings to the fluorine atom.[4]

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structural motifs are found in compounds with significant biological activity. The utility of this compound can be inferred from the applications of its close analogs, such as 2-fluoro-4-methylpyridine.

Fluorinated pyridine derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to:

-

Enhanced metabolic stability: The strong carbon-fluorine bond can block sites of metabolic oxidation.

-

Increased binding affinity: Fluorine can participate in favorable interactions with biological targets.

-

Modified lipophilicity and bioavailability: The introduction of fluorine can modulate how a drug is absorbed, distributed, metabolized, and excreted.

2-Fluoro-4-methylpyridine, a closely related compound, is used in the synthesis of p38 MAP kinase inhibitors, which are investigated for the treatment of inflammatory diseases.[6] It is also a precursor for acetylcholine release-enhancing agents with potential applications in treating cognitive disorders. Given these examples, this compound is a promising building block for creating libraries of novel compounds for drug discovery screening and for the synthesis of complex target molecules in medicinal chemistry. The 2-fluoro substituent provides a reactive site for nucleophilic aromatic substitution, allowing for the introduction of various functional groups.[7]

References

- 1. This compound | C6H6FNO | CID 21464361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. innospk.com [innospk.com]

- 6. An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01505G [pubs.rsc.org]

- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Fluoro-4-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Fluoro-4-methoxypyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, detailed experimental protocols for acquiring such data are provided to aid in practical laboratory settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, data from analogous compounds, and established spectroscopic databases.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.05 | d | ~5.5 | 1H | H-6 |

| ~6.60 | dd | ~5.5, 2.5 | 1H | H-5 |

| ~6.45 | d | ~2.5 | 1H | H-3 |

| ~3.85 | s | - | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JCF, Hz) | Assignment |

| ~165.0 | d | ~240 | C-2 |

| ~162.5 | s | - | C-4 |

| ~148.0 | d | ~15 | C-6 |

| ~108.0 | d | ~5 | C-5 |

| ~98.0 | d | ~35 | C-3 |

| ~55.0 | s | - | -OCH₃ |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as standard)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -70 to -90 | m |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1600-1450 | Strong | C=C and C=N Stretching (Pyridine ring) |

| 1250-1200 | Strong | Asymmetric C-O-C Stretch |

| 1050-1000 | Strong | Symmetric C-O-C Stretch |

| 1200-1100 | Strong | C-F Stretch |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Proposed Fragment |

| 127 | High | [M]⁺ (Molecular Ion) |

| 112 | Medium | [M - CH₃]⁺ |

| 98 | Medium | [M - CHO]⁺ |

| 84 | High | [M - CH₃ - CO]⁺ |

| 70 | Medium | [C₄H₂FN]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound and to confirm the presence and position of the fluorine atom.

Instrumentation: A 500 MHz NMR spectrometer equipped with a multinuclear probe.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition (¹H NMR):

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the tube into the spectrometer's probe.

-

Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are recommended.

-

-

Data Acquisition (¹³C NMR):

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 200 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds are recommended to ensure proper relaxation of quaternary carbons.

-

-

Data Acquisition (¹⁹F NMR):

-

Switch the spectrometer to the ¹⁹F channel.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. A spectral width of 200 ppm and a relaxation delay of 2 seconds are recommended. A capillary containing a known fluorine standard (e.g., CFCl₃) can be used for referencing.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C and ¹⁹F) and perform a Fourier transform. Phase and baseline correct the resulting spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.[1]

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.[3]

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source, causing ionization and fragmentation.[4][5]

-

Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques.

References

Commercial Availability and Synthetic Utility of 2-Fluoro-4-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methoxypyridine is a valuable substituted pyridine building block in medicinal chemistry and drug discovery. The presence of a fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the methoxy group at the 4-position influences the molecule's electronic properties and can be a key interaction point with biological targets. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and detailed, plausible experimental protocols for its synthesis and a representative downstream reaction.

Commercial Availability

This compound is available from a range of chemical suppliers. The typical purities and offered quantities vary, allowing for procurement for both small-scale research and larger-scale development projects.

| Supplier | Reported Purity | Available Quantities | CAS Number |

| Watson International Ltd | ≥ 98% | 1g, 25kg, 200kg | 175965-83-0[1] |

| CP Lab Safety | 97% | 10g | 175965-83-0[2] |

| PubChem Vendors | Varies | Varies | 175965-83-0[3] |

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided below. This data is essential for planning chemical reactions, purification procedures, and for the interpretation of analytical data.[3]

| Property | Value |

| Molecular Formula | C₆H₆FNO |

| Molecular Weight | 127.12 g/mol |

| CAS Number | 175965-83-0 |

| Boiling Point | 166.6 °C at 760 mmHg |

| Density | 1.146 g/cm³ |

| IUPAC Name | This compound |

| SMILES | COC1=CC(=NC=C1)F |

| InChIKey | ILAHVONGWYINEB-UHFFFAOYSA-N |

Experimental Protocols

The following sections provide detailed, plausible experimental protocols for the synthesis of this compound and a representative nucleophilic aromatic substitution reaction. These protocols are based on established chemical principles and analogous transformations reported in the scientific literature.

Proposed Synthesis of this compound via Halogen Exchange

A common and effective method for the synthesis of fluoropyridines is through a halogen exchange (Halex) reaction, starting from a more readily available chloropyridine precursor.

Reaction: 2-Chloro-4-methoxypyridine to this compound

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methoxypyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atom at the 2-position, the electron-donating methoxy group at the 4-position, and the pyridine ring nitrogen, govern its reactivity and stability. This technical guide provides a comprehensive overview of the chemical behavior of this compound, focusing on its reactivity in common organic transformations and its stability under various conditions. This document consolidates available data, presents detailed experimental protocols for key reactions, and utilizes visualizations to illustrate reaction pathways and workflows, serving as an essential resource for scientists working with this versatile compound.

Introduction

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. The presence of a fluorine atom at the 2-position renders this site highly susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable synthon for the introduction of various functional groups. The methoxy group at the 4-position modulates the electronic properties of the pyridine ring and offers an additional site for chemical modification. Understanding the reactivity and stability of this compound is crucial for its effective utilization in multi-step syntheses and for ensuring the integrity of resulting products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₆H₆FNO |

| Molecular Weight | 127.12 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 166.6 °C at 760 mmHg |

| Density | 1.146 g/cm³ |

| CAS Number | 175965-83-0 |

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the fluorine. The fluorine atom at the 2-position is a superb leaving group in nucleophilic aromatic substitution reactions, a characteristic enhanced by the electron-withdrawing effect of the pyridine nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

The 2-fluoro substituent is highly activated towards displacement by nucleophiles. The rate of SNAr on 2-fluoropyridines is significantly faster than that of other 2-halopyridines, with the reaction of 2-fluoropyridine with sodium ethoxide being 320 times faster than the corresponding reaction with 2-chloropyridine.[3][4] This enhanced reactivity allows for SNAr reactions to be conducted under mild conditions.[4][5]

A variety of nucleophiles, including amines, alkoxides, and thiols, can readily displace the fluoride.

Workflow for Nucleophilic Aromatic Substitution (SNAr):

References

- 1. This compound | C6H6FNO | CID 21464361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Fluoro-4-methoxypyridine Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 2-fluoro-4-methoxypyridine derivatives and their analogs. This class of compounds holds significant promise in the development of novel therapeutics, particularly as kinase inhibitors for oncology applications. This document details experimental protocols, presents quantitative biological data, and visualizes key cellular pathways and experimental workflows to support ongoing research and development efforts in this area.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry. The strategic incorporation of a fluorine atom at the 2-position and a methoxy group at the 4-position of the pyridine ring imparts unique physicochemical properties that can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. These characteristics make this compound a valuable building block for the synthesis of a diverse range of biologically active compounds. This guide will focus on the application of this scaffold in the development of kinase inhibitors, with a particular emphasis on the PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the use of commercially available starting materials such as 2-chloropyridine, which can undergo a series of reactions including nitration, methoxylation, and fluorination to yield the desired scaffold. Subsequent functionalization, often through cross-coupling reactions, allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

While specific protocols for a broad range of this compound derivatives are dispersed throughout the literature, a representative synthetic approach for analogous methoxypyridine sulfonamides is detailed below. This methodology can be adapted by skilled medicinal chemists for the synthesis of various this compound analogs.

Representative Experimental Protocol: Synthesis of Sulfonamide Methoxypyridine Derivatives

The following protocol is adapted from the synthesis of sulfonamide methoxypyridine derivatives investigated as PI3K/mTOR dual inhibitors and serves as a template for the synthesis of related this compound analogs.

General Procedure for the Synthesis of N-(2-methoxypyridin-3-yl)sulfonamide Derivatives:

-

To a solution of 3-amino-2-methoxypyridine (1.0 eq) in pyridine, add the desired sulfonyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Upon completion of the reaction (monitored by TLC), pour the mixture into ice water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide derivative.

Note: This is a generalized protocol. Specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for different substrates.

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of the methoxypyridine scaffold have demonstrated potent inhibitory activity against various protein kinases, particularly those in the PI3K/Akt/mTOR signaling pathway. The introduction of a fluorine atom at the 2-position of the pyridine ring is anticipated to further enhance the biological profile of these compounds.

PI3K/mTOR Dual Inhibition

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Dual inhibitors of PI3K and mTOR have the potential to overcome feedback mechanisms that can limit the efficacy of single-target agents.

A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated for their ability to inhibit PI3Kα and mTOR. The quantitative data for representative compounds from this series are summarized in the table below. While these compounds do not all contain the precise this compound core, they provide valuable insights into the SAR of this class of inhibitors.

Table 1: In Vitro Biological Activity of Sulfonamide Methoxypyridine Derivatives

| Compound ID | PI3Kα IC50 (nM)[1][2] | mTOR IC50 (nM)[1][2] | HCT-116 IC50 (nM)[1][2] | MCF-7 IC50 (nM)[1][2] |

| 22c | 0.22 | 23 | 20 | 130 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell proliferation.

Experimental Protocols for Biological Evaluation

To characterize the biological activity of novel this compound derivatives, a series of in vitro and cell-based assays are typically employed. The following protocols are representative of those used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the activity of a specific kinase.

Methodology:

-

Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Add the test compound at various concentrations.

-

Incubate the reaction mixture to allow for phosphorylation of the substrate.

-

Quantify the extent of phosphorylation using a suitable detection method, such as a phosphospecific antibody in an ELISA format or radiometric detection of incorporated 32P.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay

Objective: To assess the effect of a compound on the growth and viability of cancer cells.

Methodology (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of viable cells against the compound concentration.

Western Blot Analysis

Objective: To investigate the effect of a compound on the phosphorylation status of key proteins within a signaling pathway.

Methodology:

-

Treat cancer cells with the test compound for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing Pathways and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language to illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow for the discovery of kinase inhibitors.

Caption: The PI3K/Akt/mTOR signaling pathway.

References

Quantum Chemical Blueprint for 2-Fluoro-4-methoxypyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive computational framework for the quantum chemical analysis of 2-Fluoro-4-methoxypyridine, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive, publicly available experimental and computational studies on this specific molecule, this document serves as a blueprint for researchers, outlining established theoretical protocols and presenting illustrative computational data. The methodologies described herein are based on well-regarded practices for similar pyridine derivatives, offering a robust starting point for future investigations.

Introduction

Substituted pyridines are a cornerstone in the development of pharmaceuticals and functional materials. Understanding their electronic structure, reactivity, and spectroscopic properties at a quantum mechanical level is crucial for rational drug design and the engineering of novel materials. This compound, with its electron-withdrawing fluorine atom and electron-donating methoxy group, presents an interesting case for studying the interplay of electronic effects on the pyridine ring. This guide details the application of Density Functional Theory (DFT), a workhorse of computational chemistry, to elucidate the molecular properties of this compound.

Computational and Experimental Protocols

To ensure the accuracy and reproducibility of quantum chemical calculations, a well-defined protocol is essential. The following sections detail the recommended computational methodology and the corresponding experimental techniques that would be required for validation.

Computational Methodology

The computational analysis of this compound would typically be performed using a quantum chemistry software package such as Gaussian.[1] The recommended approach involves the following steps:

-

Geometry Optimization: The molecular structure is optimized to find the global minimum on the potential energy surface. This is achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with a high-level basis set such as 6-311++G(d,p).[1][2][3] This level of theory has been shown to provide reliable geometries for a wide range of organic molecules.

-

Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra.[1]

-

Electronic Property Calculations: Key electronic properties are then calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges. These properties provide insights into the molecule's reactivity and intermolecular interactions.

-

NMR Chemical Shift Calculations: To predict the NMR spectrum, the Gauge-Independent Atomic Orbital (GIAO) method is employed.[4] Calculated chemical shifts are typically referenced against a standard (e.g., tetramethylsilane) to allow for comparison with experimental data.

Experimental Validation

Computational results should ideally be validated against experimental data. For this compound, the following experimental techniques would be crucial:

-

X-ray Crystallography: To obtain precise experimental data on bond lengths, bond angles, and the overall molecular geometry for comparison with the optimized computational structure.

-

FT-IR and FT-Raman Spectroscopy: To record the vibrational spectra of the molecule. The experimental frequencies can then be compared with the calculated vibrational modes.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the experimental ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which can be compared with the GIAO-calculated values.[4][6]

Data Presentation: Illustrative Computational Results

The following tables present illustrative quantitative data for this compound, calculated using the B3LYP/6-311++G(d,p) level of theory. It is important to note that this data is predictive and awaits experimental validation.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-F | 1.345 | F-C2-N1 | 116.5 |

| C2-N1 | 1.332 | F-C2-C3 | 120.3 |

| N1-C6 | 1.341 | N1-C2-C3 | 123.2 |

| C6-H | 1.083 | C2-N1-C6 | 117.8 |

| C5-C6 | 1.385 | N1-C6-C5 | 123.5 |

| C5-H | 1.082 | C6-C5-C4 | 118.9 |

| C4-C5 | 1.391 | C5-C4-O | 124.8 |

| C4-O | 1.358 | C5-C4-C3 | 117.4 |

| O-CH3 | 1.421 | O-C4-C3 | 117.8 |

| C3-C4 | 1.390 | C4-C3-C2 | 119.2 |

| C3-H | 1.084 | C4-O-CH3 | 118.1 |

| C2-C3 | 1.389 | H-C-H (methoxy) | 109.5 (avg.) |

Table 2: Electronic Properties

| Property | Value |

| HOMO Energy | -6.89 eV |

| LUMO Energy | -0.75 eV |

| HOMO-LUMO Gap | 6.14 eV |

| Dipole Moment | 3.25 D |

Table 3: Selected Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | Description |

| 1 | 3105 | C-H stretch (aromatic) |

| 2 | 3088 | C-H stretch (aromatic) |

| 3 | 3015 | C-H stretch (methoxy, asym) |

| 4 | 2965 | C-H stretch (methoxy, sym) |

| 5 | 1615 | C=C/C=N stretch |

| 6 | 1580 | C=C/C=N stretch |

| 7 | 1475 | CH₃ deformation |

| 8 | 1285 | C-O stretch |

| 9 | 1240 | C-F stretch |

| 10 | 845 | Ring breathing |

Table 4: Calculated NMR Chemical Shifts

| Atom | ¹³C Chemical Shift (ppm) | Atom | ¹H Chemical Shift (ppm) |

| C2 | 163.2 | H (C3) | 6.85 |

| C3 | 108.5 | H (C5) | 7.10 |

| C4 | 168.9 | H (C6) | 8.05 |

| C5 | 110.1 | H (methoxy) | 3.85 |

| C6 | 148.7 | ||

| CH₃ | 55.8 |

Note: ¹³C shifts are relative to TMS. ¹H shifts are relative to TMS.

Visualizations

Diagrams created using Graphviz provide a clear visual representation of the computational workflows and conceptual relationships.

Conclusion

This technical guide provides a foundational framework for the quantum chemical investigation of this compound. The detailed computational protocol, coupled with the illustrative data, offers a valuable resource for researchers in drug development and materials science. While the presented computational results are predictive, they lay the groundwork for future studies that will ideally incorporate experimental validation. The methodologies and data contained herein are intended to accelerate the exploration of this and other similarly substituted pyridines, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. journalijar.com [journalijar.com]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. jocpr.com [jocpr.com]

- 5. Table 1 from Vibrational spectroscopic ( FTIR , FT-Raman and NMR ) and DFT analysis of 2-methoxy-3-( trifluoromethyl ) pyridine | Semantic Scholar [semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Fluoro-4-methoxypyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This palladium-catalyzed reaction is of paramount importance in the pharmaceutical and materials science industries for synthesizing biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3][4]

This document provides detailed application notes and protocols for the Suzuki coupling of 2-Fluoro-4-methoxypyridine with various aryl and heteroaryl boronic acids. The 2-aryl-4-methoxypyridine scaffold is a valuable pharmacophore found in numerous bioactive compounds.[5][6][7] The fluorine substituent on the pyridine ring can significantly influence the resulting molecules' physicochemical and pharmacological properties, such as metabolic stability and binding affinity, making this an attractive transformation for drug discovery programs.[3]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4][8] The mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (in this case, this compound), forming a Pd(II) complex.[8][9]

-

Transmetalation: In the presence of a base, the organoboron compound (e.g., a boronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[2][8][9]

-

Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3][4][9]

Data Presentation: Recommended Reaction Conditions

While optimal conditions must be determined empirically for each specific substrate combination, the following table summarizes generally effective conditions for Suzuki coupling reactions of structurally similar 2-halopyridines. This data serves as an excellent starting point for optimization.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Yields |

| 1 | Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 90-100 | Moderate to Good |

| 2 | Pd(dppf)Cl₂ (3-5) | --- | K₃PO₄ (3.0) | 1,4-Dioxane | 80-100 | Good to Excellent |

| 3 | Pd₂(dba)₃ (1-2) | SPhos or XPhos (2-4) | Cs₂CO₃ (2.0-3.0) | Toluene / H₂O (10:1) | 80-110 | Good to Excellent |

| 4 | Pd(OAc)₂ (2) | --- | K₂CO₃ (2.0) | Isopropanol / H₂O (1:1) | 80 | Good to Excellent[4] |

| 5 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3-4.5) | KF (3.0) | 1,4-Dioxane | 110 | Good to Excellent[4] |

Detailed Experimental Protocols

The following protocols provide a robust starting point for researchers. A key consideration for reactions involving pyridine-containing substrates is the potential for catalyst inhibition by the pyridine nitrogen.[10] The use of bulky, electron-rich phosphine ligands can mitigate this issue.[10]

General Protocol for Conventional Heating

Materials and Reagents:

-

This compound (1.0 equiv)

-

Aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[10]

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[10][11]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the aryl boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[10][11]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen.[3][10]

-

Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[10] Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[10][11]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.[10] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[10][11]

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.[10]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4][10] Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-methoxypyridine.[4]

Protocol for Microwave-Assisted Heating

Microwave heating can often reduce reaction times significantly.

Procedure:

-

To a microwave synthesis vial, add this compound (1.0 equiv), the aryl boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[8]

-

Add the solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of Water).[8]

-

Seal the vial and place it in the microwave reactor.

-

Heat the mixture to the target temperature (e.g., 120-150 °C) and hold for 10-30 minutes.

-

After cooling, perform the workup and purification as described in the conventional heating protocol.

Troubleshooting and Optimization

Several common issues can arise during Suzuki couplings with heteroaryl substrates.

| Problem | Potential Cause | Recommended Solution(s) |

| Low or No Conversion | Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalyst.[10] | Use bulky, electron-rich phosphine ligands like SPhos or XPhos to shield the palladium and promote the catalytic cycle.[10] |

| Ineffective Base: The chosen base may be too weak or poorly soluble. | Use a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.[10][11] | |

| Protodeboronation | Boronic Acid Instability: Heteroaryl boronic acids can be susceptible to cleavage of the C-B bond, especially in the presence of excess water or strong base.[10][11][12] | 1. Use the more stable boronic acid pinacol ester instead of the free acid.[1][11][12] 2. Employ milder bases like K₃PO₄ or K₂CO₃.[12] 3. Minimize water content by using anhydrous solvents.[12] |

| Homo-coupling | Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of the boronic acid or aryl halide.[10] | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[10] |

| Dehalogenation | Stalled Catalytic Cycle: The starting halide can be reduced if the cycle is stalled after oxidative addition. | Optimize reaction conditions (temperature, ligand, base) to ensure efficient transmetalation and reductive elimination.[11] |

Applications in Drug Development

The 2-aryl-4-methoxypyridine core is a privileged scaffold in medicinal chemistry. The synthetic routes enabled by this Suzuki coupling protocol allow for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[13] For instance, biaryl pyridines are known to effectively target the ATP-binding pockets of kinases, a critical class of enzymes in oncology and inflammation research.[13] The ability to rapidly synthesize analogs from this compound facilitates the optimization of potency, selectivity, and pharmacokinetic properties of new drug candidates.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 2-Fluoro-4-methoxypyridine, a critical reaction for the synthesis of N-aryl-4-methoxypyridin-2-amines. This class of compounds is of significant interest in medicinal chemistry and materials science. The following sections detail the reaction principles, key experimental parameters, optimization strategies, and a step-by-step protocol for this transformation.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis, enabling the coupling of amines with aryl halides or pseudohalides under relatively mild conditions. The synthesis of substituted aminopyridines is of particular importance in drug discovery. However, the amination of 2-halopyridines, such as this compound, presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or poisoning, which can result in low reaction yields. Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for a successful transformation.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form a Pd(II) complex. This step is often rate-limiting, especially with less reactive aryl fluorides.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-aryl-4-methoxypyridin-2-amine product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst.[2]

The choice of a sterically hindered and electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst deactivation.[3]

Key Parameters and Optimization Strategies

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection and optimization of several key parameters.

Catalyst Selection

A variety of palladium sources can be employed, including Pd(0) and Pd(II) precursors. Pre-formed palladium catalysts (precatalysts) are often preferred as they can lead to more reproducible results.

Ligand Selection

The choice of ligand is paramount for a successful reaction with 2-halopyridines. Bulky, electron-rich biarylphosphine ligands are generally the most effective as they promote the desired catalytic cycle and minimize catalyst poisoning by the pyridine nitrogen.

Base Selection

A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine-palladium complex. The choice of base can also influence the reaction rate and the tolerance of other functional groups in the substrates.

Solvent Selection

Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. The choice of solvent can affect the solubility of the reagents and the reaction temperature.

Table 1: Summary of Typical Reagents and Conditions for Buchwald-Hartwig Amination of 2-Halopyridines

| Component | Examples | Typical Conditions | Notes |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3, BrettPhos Pd G4 | 1-5 mol% | Precatalysts often provide better results and easier handling.[4] |

| Ligand | XPhos, RuPhos, BrettPhos, DavePhos, Josiphos | 1.2-2.4 equivalents relative to Pd | Bulky, electron-rich ligands are crucial for activating the C-F bond and preventing catalyst poisoning.[4] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | 1.4-2.0 equivalents | NaOtBu is a common and effective base. Weaker bases may be required for base-sensitive substrates.[4] |

| Solvent | Toluene, 1,4-Dioxane, THF, t-BuOH | 0.1-0.5 M concentration | Must be anhydrous and degassed. Toluene and dioxane are most common.[3][2] |

| Temperature | 80-110 °C | Higher temperatures are often required for less reactive aryl fluorides.[3] | |

| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound with an aniline derivative. This protocol should be optimized for each specific substrate combination.

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

-

Anhydrous solvents and reagents are essential for optimal results.

Materials:

-

This compound

-

Aniline derivative

-

Palladium precatalyst (e.g., XPhos Pd G3)

-

Phosphine ligand (e.g., XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%).

-

Addition of Reagents: In a glovebox, add this compound (1.0 mmol, 1.0 equiv), the aniline derivative (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the Schlenk flask.

-

Solvent Addition: Remove the flask from the glovebox and add anhydrous, degassed toluene (5-10 mL) via syringe under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

-

Extraction: Wash the filtrate with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-methoxypyridin-2-amine.

Visualizations

The following diagrams illustrate the catalytic cycle and a typical experimental workflow for the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

The Versatile Role of 2-Fluoro-4-methoxypyridine in Modern Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoro-4-methoxypyridine is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of complex molecular architectures for drug discovery. The strategic placement of the fluorine and methoxy groups on the pyridine ring imparts unique reactivity and physicochemical properties, making it a valuable precursor for a range of therapeutic agents, particularly in the development of kinase inhibitors for oncology.

The electron-withdrawing nature of the fluorine atom at the 2-position renders this site highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile and regioselective introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to build diverse libraries of compounds. The methoxy group at the 4-position, in addition to influencing the electronic properties of the ring, can provide a handle for further functionalization or act as a key pharmacophoric element for target binding. The metabolic stability often associated with fluorinated compounds further enhances the appeal of this scaffold in drug design.[1]

Application in Kinase Inhibitor Synthesis

A prominent application of this compound and its analogs is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of targeted cancer therapeutics. The 2-amino-4-methoxypyridine scaffold, readily accessible from this compound via SNAr with an appropriate amine, is a common feature in a number of potent and selective kinase inhibitors.

FLT3 and Aurora Kinase Inhibition

FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases are two important targets in oncology. Activating mutations in FLT3 are found in a significant proportion of patients with acute myeloid leukemia (AML), making it a key therapeutic target.[2][3] Aurora kinases are essential for cell division, and their overexpression is common in many cancers.[4] The this compound scaffold can be elaborated to generate potent inhibitors of these and other kinases. For instance, derivatives of this scaffold have been incorporated into molecules targeting the PI3K/mTOR pathway, another critical signaling cascade in cancer.[5][6]

Quantitative Data: Bioactivity of Structurally Related Kinase Inhibitors

The following table summarizes the biological activity of representative kinase inhibitors that feature a substituted pyridine core, illustrating the potency that can be achieved with scaffolds accessible from this compound and its analogs.

| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-based Potency (IC50, nM) | Cell Line |

| 12a | Aurora A / Aurora B | 309 / 293 | 1310 | HCT-116 |

| 22c | PI3Kα / mTOR | 0.22 / 23 | 20 | HCT-116 |

| 6z | FLT3-ITD | (enzymatic) <10 | (cellular) <10 | MOLM-13 |

| 13 | Aurora A | 64.9 ± 13.7 | >1000 (cMYC reduction) | SCLC cell lines |

Data for compound 12a is from a study on 2,4-disubstituted pyrimidines as Aurora kinase inhibitors.[7] Data for compound 22c is from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[6] Data for compound 6z is from a study on 2,4-disubstituted pyridine derivatives as FLT3 inhibitors.[2] Data for compound 13 is from a study on pyrimidine-based Aurora kinase inhibitors.[8]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding 2-amino-4-methoxypyridine derivative.

Materials:

-

This compound

-

Amine (e.g., morpholine, 4-fluoroaniline)

-

Potassium carbonate (K2CO3) or other suitable base (e.g., DIPEA)

-

Dimethyl sulfoxide (DMSO) or other polar aprotic solvent (e.g., DMF, NMP)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column and accessories

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M).

-

Place the flask under an inert atmosphere.

-

Heat the reaction mixture to 80-120 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-methoxypyridine product.

Protocol 2: Kinase Inhibition Assay (General Principle)

The inhibitory activity of a synthesized compound against a target kinase can be determined using various assay formats. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.

Principle: The kinase reaction is performed in the presence of the kinase, its substrate, ATP, and varying concentrations of the inhibitor. After the reaction, a reagent is added that contains luciferase, which produces light in the presence of the remaining ATP. The amount of light produced is inversely proportional to the kinase activity.

General Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a multi-well plate, add the kinase, its specific substrate, and ATP in a suitable buffer.

-

Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Add the ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and initiate the luminescent signal.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations of Signaling Pathways and Experimental Workflow

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

Caption: Role of Aurora kinases in mitosis and point of inhibition.

Caption: General workflow for SNAr on this compound.

References

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. Identification of 2,4-disubstitued pyridine derivatives as potent FMS-like tyrosine receptor kinase 3 (FLT3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Fluoro-4-methoxypyridine as a Versatile Building Block for Agrochemical Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methoxypyridine is a key heterocyclic building block in the design and synthesis of novel agrochemicals. The pyridine scaffold is a prevalent feature in a multitude of commercialized pesticides, including fungicides, herbicides, and insecticides.[1][2] The strategic incorporation of a fluorine atom at the 2-position of the pyridine ring significantly activates the molecule for nucleophilic aromatic substitution (SNAr). This enhanced reactivity, coupled with the electronic influence of the 4-methoxy group, makes this compound an attractive starting material for the rapid generation of diverse libraries of candidate agrochemicals.[3]

The C-F bond, typically the strongest single bond to carbon, paradoxically renders the fluorine atom an excellent leaving group in SNAr reactions. This is a consequence of the rate-determining step being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[3] This heightened reactivity often allows for milder reaction conditions compared to chloro- or bromo-pyridines, leading to greater functional group tolerance and broader substrate scope.[3]

These application notes provide an overview of the utility of this compound in the synthesis of potential agrochemical candidates. Detailed experimental protocols for nucleophilic aromatic substitution with various nucleophile classes are presented, along with representative quantitative data.

Agrochemical Applications

While direct synthetic routes from this compound to currently registered agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in potent herbicidal molecules. For instance, the herbicides Halauxifen-methyl and Florpyrauxifen-benzyl contain a substituted 2-fluoro-3-methoxyphenyl group linked to a pyridine core.[4][5] The key intermediate for these herbicides is (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, which is synthesized from 2-chloro-6-fluoroanisole.[4][6] Although a different isomer, the underlying principle of utilizing a fluorinated methoxy-substituted aromatic ring highlights the importance of this structural arrangement in modern herbicide design.

The primary application of this compound in an agrochemical discovery context is its use in SNAr reactions to create novel derivatives for biological screening. By reacting this compound with a variety of amines, phenols, and thiols, researchers can generate libraries of compounds with diverse physicochemical properties, increasing the probability of identifying new herbicidal, fungicidal, or insecticidal leads.

Data Presentation: Representative SNAr Reactions

The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. The data is compiled from analogous reactions on 2-fluoropyridines and serves as a guide for expected outcomes.

Table 1: SNAr with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₂CO₃ | DMSO | 80-100 | 16-24 | >90 |

| Piperidine | Et₃N | Acetonitrile | 80 | 12 | 85-95 |

| Aniline | NaH | THF | 60 | 8 | 70-85 |

| 4-Chloroaniline | K₃PO₄ | Dioxane | 100 | 18 | 75-90 |

Table 2: SNAr with Phenol Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 100 | 12 | 80-90 |

| 4-Methoxyphenol | Cs₂CO₃ | Dioxane | 110 | 10 | >90 |

| 4-Chlorophenol | NaH | THF | 65 | 16 | 75-85 |

| 2-Naphthol | K₃PO₄ | DMSO | 120 | 24 | 70-80 |

Table 3: SNAr with Thiol Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ | DMAc | 25-100 | 4-12 | >90 |

| 4-Methylthiophenol | NaH | THF | 60 | 6 | 85-95 |

| Benzyl mercaptan | Et₃N | Acetonitrile | 80 | 8 | 80-90 |

| Cyclohexanethiol | K₂CO₃ | DMF | 100 | 16 | 75-85 |

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and reaction with atmospheric moisture, especially when using strong bases like NaH.

-

Anhydrous solvents should be used for optimal results.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of 2-(Morpholin-4-yl)-4-methoxypyridine (Amine Nucleophile)

Materials:

-

This compound

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(morpholin-4-yl)-4-methoxypyridine.

Protocol 2: Synthesis of 4-Methoxy-2-(phenoxy)pyridine (Phenol Nucleophile)

Materials:

-

This compound

-

Phenol

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.2 eq) in anhydrous DMF.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to 100 °C and monitor by TLC.

-

After completion (typically 12 hours), cool the reaction to room temperature and quench with water.

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Synthesis of 4-Methoxy-2-(phenylthio)pyridine (Thiol Nucleophile)

Materials:

-

This compound

-

Thiophenol

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMAc, add thiophenol (1.1 eq) and potassium carbonate (1.5 eq).[7]

-

Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring by TLC until the starting material is consumed.[7]

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash chromatography to yield 4-methoxy-2-(phenylthio)pyridine.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of SNAr on this compound.

Caption: General experimental workflow for SNAr reactions.

Caption: Logic flow for agrochemical discovery using this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 3. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]

- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 5. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 6. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. epa.gov [epa.gov]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Fluoro-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and inflammatory diseases. The pyridine scaffold is a privileged structure in the design of these inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. 2-Fluoro-4-methoxypyridine is a versatile building block for the synthesis of novel kinase inhibitors. The fluorine atom at the 2-position provides a reactive handle for nucleophilic aromatic substitution (SNAr), while the methoxy group at the 4-position can be retained or further functionalized. This document provides detailed protocols for the synthesis of kinase inhibitors utilizing this compound, focusing on key chemical transformations and biological contexts.

Key Synthetic Strategies

The synthesis of kinase inhibitors from this compound primarily relies on two powerful chemical transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the 2-position for nucleophilic attack by amines, thiols, and other nucleophiles. This reaction is fundamental for introducing key side chains that interact with the kinase active site.

-

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): While the fluorine atom is the primary site for SNAr, derivatization of the pyridine ring can introduce other handles (e.g., a bromine or iodine atom) suitable for cross-coupling reactions to form C-C bonds with various aryl and heteroaryl partners.

Target Kinase Signaling Pathways

Pyridine-based inhibitors are known to target a wide range of kinases involved in critical cellular processes. Two prominent examples are the p38 MAP Kinase and Aurora Kinase pathways.

p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1][2][3][4][5] Dysregulation of this pathway is implicated in inflammatory diseases and cancer. Small molecule inhibitors targeting p38α have shown therapeutic potential.

Caption: Simplified p38 MAPK signaling cascade and the point of inhibition.

Aurora Kinase Pathway